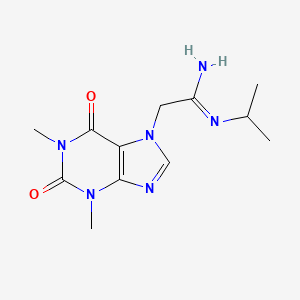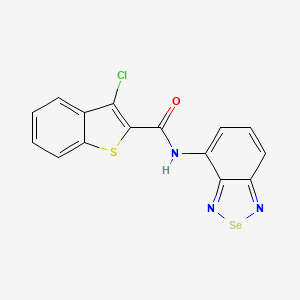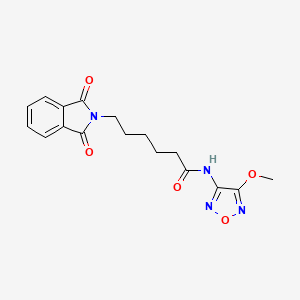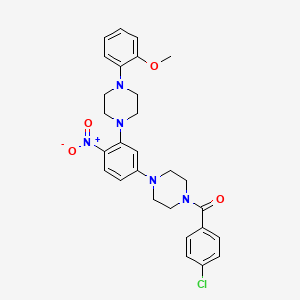![molecular formula C19H20Cl2N2O2S B15005467 2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)
2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
2,5-DICHLORO-N-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the chlorinated benzene ring. These functional groups confer specific chemical properties and biological activities that distinguish it from other indole derivatives .
Propiedades
Fórmula molecular |
C19H20Cl2N2O2S |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N2O2S/c1-3-13-5-4-6-16-15(12(2)23-19(13)16)9-10-22-26(24,25)18-11-14(20)7-8-17(18)21/h4-8,11,22-23H,3,9-10H2,1-2H3 |
Clave InChI |
GOXIXOPBBUYOMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)

![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)

![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15005434.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005456.png)

![3-methoxy-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005465.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15005472.png)
